molecular formula C20H17FN6O2 B2646242 3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(6-methylpyridin-2-yl)propanamide CAS No. 953201-73-5

3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(6-methylpyridin-2-yl)propanamide

Cat. No.: B2646242
CAS No.: 953201-73-5
M. Wt: 392.394
InChI Key: LFEKREJUDQPMKT-UHFFFAOYSA-N
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Description

The molecule features a 4-fluorophenyl group at position 1 of the pyrazolo[3,4-d]pyrimidine core and an N-(6-methylpyridin-2-yl)propanamide side chain. The fluorine atom enhances metabolic stability and lipophilicity, while the 6-methylpyridine moiety may improve solubility and target binding .

Properties

IUPAC Name

3-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(6-methylpyridin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O2/c1-13-3-2-4-17(24-13)25-18(28)9-10-26-12-22-19-16(20(26)29)11-23-27(19)15-7-5-14(21)6-8-15/h2-8,11-12H,9-10H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEKREJUDQPMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(6-methylpyridin-2-yl)propanamide belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which have garnered attention for their diverse biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H19FN4O2C_{19}H_{19}FN_{4}O_{2} with a molecular weight of 417.3 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological significance.

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study evaluating similar derivatives found that compounds could effectively inhibit cell proliferation by inducing apoptosis and causing cell cycle arrest at specific phases (S phase) in breast cancer cell lines such as MDA-MB-468 and T47D .

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
12bMDA-MB-46818.98Induction of apoptosis
5aMCF-727.66G0/G1 phase arrest
5eMDA-MB2314.93Apoptosis induction

The compound under review has shown potential in similar studies where derivatives of the pyrazolo[3,4-d]pyrimidine scaffold were synthesized and evaluated for their antiproliferative activity . The mechanism often involves the inhibition of key kinases such as cyclin-dependent kinases (CDK) and epidermal growth factor receptor (EGFR), which are crucial for cancer cell proliferation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in tumorigenesis. The following mechanisms have been identified:

  • Inhibition of Kinase Activity : The compound may act as a kinase inhibitor, disrupting signaling pathways essential for cancer cell survival and proliferation.
  • Induction of Apoptosis : It has been observed to significantly increase levels of apoptotic markers such as caspase-3 in treated cells .
  • Cell Cycle Arrest : By halting the cell cycle at critical checkpoints (e.g., S phase), it prevents the replication of cancerous cells .

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:

  • Study on Compound 12b : This derivative was shown to increase total apoptosis in MDA-MB-468 cells by approximately 18.98-fold compared to controls, indicating a strong potential for therapeutic use in breast cancer treatment .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / Example ID Core Structure Substituents/R-Groups Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 1-(4-fluorophenyl), N-(6-methylpyridin-2-yl)propanamide Not reported Not reported Balanced lipophilicity (4-F-phenyl) and solubility (methylpyridine)
Example 2 () Pyrazolo[3,4-d]pyrimidin-4-one 1-(tert-butyl), N-(3-trifluoromethylphenyl)propanamide ~449.4 Not reported High metabolic stability (tert-butyl), strong electron-withdrawing (CF₃)
Example 53 () Pyrazolo[3,4-d]pyrimidine 1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl), N-isopropylbenzamide 589.1 175–178 Extended chromenone moiety; dual fluorination enhances target affinity
Example 60 () Pyrazolo[3,4-c]pyrimidine 4-amino-1-(chromenone-ethyl), benzenesulfonamide 599.1 242–245 Sulfonamide group for improved solubility; high enantiomeric excess (96%)
Example 33 () Pyrazolo[3,4-d]pyrimidine 1-(4-amino-3-methyl), 2-(chromenone-ethyl) Not reported Not reported Methyl substitution for steric tuning; moderate synthetic yield (21%)

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:

  • Temperature : Maintain 60–80°C during cyclization to avoid side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) for intermediate steps to enhance solubility .
  • Catalysts : Employ triethylamine (TEA) or DMAP to accelerate amide bond formation .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6_6 to resolve aromatic protons (δ 7.2–8.5 ppm) and carbonyl signals (δ 165–175 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight with ESI-HRMS (expected [M+H]+^+: ~423.14 g/mol) .
  • X-ray Crystallography : Resolve bond angles and dihedral angles for the pyrazolo[3,4-d]pyrimidine core .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :

  • In Vitro Assays :
  • Kinase Inhibition : Screen against CDK2 or EGFR kinases using fluorescence-based ADP-Glo™ assays .
  • Antiproliferative Activity : Test in MCF-7 (breast cancer) and A549 (lung cancer) cell lines via MTT assay (IC50_{50} determination) .
  • Selectivity Profiling : Compare activity against non-target kinases (e.g., PKA) to assess specificity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Metabolic Stability Testing : Use liver microsomes to identify metabolites that may interfere with activity measurements .
  • Structural Confirmation : Re-analyze batch purity via HPLC (>98%) to rule out impurities affecting results .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer :

  • Substituent Modification :
Position Modification Observed Effect Source
Pyridinyl (C6)Replace 6-methyl with trifluoromethylIncreased kinase selectivity
Fluorophenyl (C4)Introduce electron-withdrawing groups (e.g., -NO2_2)Enhanced antiproliferative activity
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to CDK2 (PDB: 1H1S) .

Q. What methodologies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • Solubility Enhancement : Formulate with β-cyclodextrin or PEG-400 to increase aqueous solubility .
  • Metabolic Stability : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to reduce CYP450-mediated degradation .
  • Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure PPB; modify lipophilic groups to lower binding .

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